2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of dihydroisoindoloquinazolinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroisoindoloquinazolinones, including 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide, typically involves multicomponent reactions. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole or methyl eugenol), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . The reaction conditions are mild, and the yields are generally good to moderate .
Industrial Production Methods
the use of eutectic solvents and catalytic systems that can be reused multiple times without significant loss of activity suggests potential for scalable and sustainable industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which can have different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its antitumor activity, showing promising results against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and inhibiting the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription . This leads to the disruption of cellular processes and ultimately induces cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-aryl-dihydroisoindoloquinolin-11-ones
- 5-vinyl dihydroisoindoloquinolin-11-ones
Uniqueness
Compared to similar compounds, 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide exhibits unique structural features that contribute to its distinct biological activities. Its specific substitution pattern and functional groups enhance its ability to interact with biological targets, making it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C25H21N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H21N3O4/c1-32-17-12-10-16(11-13-17)14-26-22(29)15-27-23-18-6-2-3-7-19(18)25(31)28(23)21-9-5-4-8-20(21)24(27)30/h2-13,23H,14-15H2,1H3,(H,26,29) |
InChI Key |
KXPYIQDGCSBZDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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